molecular formula C4H6N2S B167648 2-Amino-4-methylthiazole CAS No. 1603-91-4

2-Amino-4-methylthiazole

Cat. No. B167648
CAS RN: 1603-91-4
M. Wt: 114.17 g/mol
InChI Key: OUQMXTJYCAJLGO-UHFFFAOYSA-N
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Description

2-Amino-4-methylthiazole is a laboratory chemical . It is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It is also the major degradation product of dufulin pesticide .


Molecular Structure Analysis

The most stable tautomer of 2-Amino-4-methylthiazole has a five-membered ring stabilized by two double C=C and C=N bonds .


Chemical Reactions Analysis

The reaction of 2-Amino-4-methylthiazole with other compounds can involve the C-functionalization of the tropylium salt with 2-amino-4-methylthiazole to form 4-methyl-5-(cyclohepta-11,31,51-trienyl)-2-aminothiazole . Another reaction produced a compound with a yield of 60%, melting point of 200–202 °C, and Rf of 0.69 (petroleum ether: ethyl acetate, 1:3) .


Physical And Chemical Properties Analysis

2-Amino-4-methylthiazole is a solid at 20°C . It has a molecular weight of 114.17 . It is white to yellow to green in color and appears as a powder or crystal . It has a melting point of 44.0 to 48.0 °C and is soluble in methanol .

Scientific Research Applications

1. Antimicrobial Investigation

  • Summary of Application: 2-Amino-4-Methylthiazole analogs were developed to combat Gram-positive and Gram-negative bacterial and fungal infections .
  • Methods of Application: A series of novel 2-Amino-4-Methylthiazole analogs were developed via a three-step reaction encompassing a hydrazine-1-carboximidamide motif .
  • Results or Outcomes: The analogs were found to be effective in combating bacterial and fungal infections, although the specific results or quantitative data were not provided in the source .

2. Structure, Spectra and Photochemistry

  • Summary of Application: The structure, tautomerization pathways, vibrational spectra, and photochemistry of 2-amino-4-methylthiazole (AMT) molecule were studied .
  • Methods of Application: The study was conducted using matrix isolation FTIR spectroscopy and DFT calculations undertaken at the B3LYP/6-311++G (3df,3pd) level of theory .
  • Results or Outcomes: The specific results or quantitative data were not provided in the sources .

3. Drug Synthesis

  • Summary of Application: Many compounds containing the thiazole system in the molecule exhibit a broad spectrum of pharmacological activity. Sulfathiazole, Ritonavir, Abafungin, Tiazofurin, or Bleomycin are often used antimicrobial, antiretroviral, antifungal, antineoplastic or antitumor drugs with the thiazole ring in the structure .
  • Methods of Application: The specific methods of synthesis for these drugs are not provided in the sources .
  • Results or Outcomes: These drugs have been found to be effective in their respective applications, although the specific results or quantitative data were not provided in the sources .

4. Photochemistry

  • Summary of Application: The photochemistry of 2-amino-4-methylthiazole (AMT) molecule was studied .
  • Methods of Application: The study was conducted using matrix isolation FTIR spectroscopy and DFT calculations undertaken at the B3LYP/6-311++G(3df,3pd) level of theory .
  • Results or Outcomes: When the AMT/Ar matrices were exposed to 265 nm selective irradiation, three main photoproducts, N-(1-sulfanylprop-1-en-2-yl)carbodiimide (fp1), N-(1-thioxopropan-2-yl)carbodiimide (fp2) and N-(2-methylthiiran-2-yl)carbodiimide (fp3), were photoproduced by a cleavage of the CS–CN bond together with hydrogen atom migration .

5. Antimicrobial Evaluation Against Multidrug Resistant Strains

  • Summary of Application: 2-Aminothiazole-4-carboxylate Schiff bases were synthesized and evaluated for their antimicrobial potential against multidrug resistant strains .
  • Methods of Application: The compounds were synthesized and characterized by FTIR and NMR (1H and 13C). Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined .
  • Results or Outcomes: Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively . Likewise, some compounds exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli at MIC values of 250 and 375 µg/mL respectively . Some compounds also showed maximum antifungal potential against Candida glabrata and Candida albicans .

6. Synthesis of Diverse Range of Heterocyclic Analogues

  • Summary of Application: 2-Aminothiazoles are used as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
  • Methods of Application: The specific methods of synthesis for these analogues are not provided in the sources .
  • Results or Outcomes: These analogues have been found to be effective in their respective applications, although the specific results or quantitative data were not provided in the sources .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place with the container kept tightly closed .

properties

IUPAC Name

4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-3-2-7-4(5)6-3/h2H,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQMXTJYCAJLGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166856
Record name 2-Amino-4-methylthiazole
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Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID8139913
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Amino-4-methylthiazole

CAS RN

1603-91-4
Record name 2-Amino-4-methylthiazole
Source CAS Common Chemistry
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Record name 2-Amino-4-methylthiazole
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Record name 2-Amino-4-methylthiazole
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40462
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Record name 2-Amino-4-methylthiazole
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Record name 4-methylthiazol-2-ylamine
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Record name 2-AMINO-4-METHYLTHIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
621
Citations
L Miyan, A Ahmad - Journal of Molecular Liquids, 2018 - Elsevier
The synthesized hydrogen bonded charge transfer (CT) complex between 2-amino-4-methylthiazole (AMT) and chloranilic acid (CLA) was characterized using various spectral …
Number of citations: 36 www.sciencedirect.com
JM Sprague, AH Land, C Ziegler - Journal of the American …, 1946 - ACS Publications
… Derivatives of 2-amino-4-methylthiazole containing functional substituents on … -aminothiazole structure was obtained by the catalytic dechlorination of I to give 2-amino-4-methylthiazole. …
Number of citations: 43 pubs.acs.org
M Pagacz-Kostrzewa, D Bumażnik, S Coussan… - Molecules, 2022 - mdpi.com
… The 2-amino-4-methylthiazole molecule (AMT) can exist in several tautomeric forms, related … structures of the energy minima of 2-amino-4-methylthiazole, which affects its aromaticity, …
Number of citations: 3 www.mdpi.com
AM Omar, S Ihmaid, ESE Habib, SS Althagfan… - Bioorganic …, 2020 - Elsevier
… A series of novel 2-Amino-4-Methylthiazole analogs were developed via three-step reaction encompassing hydrazine-1-carboximidamide motif to combat Gram-positive and Gram-…
Number of citations: 31 www.sciencedirect.com
SAF Rostom, HM Faidallah, MF Radwan… - European journal of …, 2014 - Elsevier
… The key intermediate in this study is ethyl 2-amino-4-methylthiazole-5-carboxylate 1 [47]. … N-(3,4,5-trimethoxybenzoyl)-2-amino-4-methylthiazole-5-carboxylate 4. Analogously, reacting 1 …
Number of citations: 54 www.sciencedirect.com
Q Deng, S Jeschke, BJ Murdoch, S Hirth, P Eiden… - Corrosion …, 2022 - Elsevier
Inhibitory behaviour of 2-amino-4-methyl-thiazole (2AT-Me) towards electro-galvanised steel (ZE) was investigated in neutral NaCl solution by electrochemical and surface analyses. It …
Number of citations: 12 www.sciencedirect.com
HM Hassan, AF El-Haddad, FA Kora… - Analele Universitatii …, 2010 - search.ebscohost.com
… The present study revealed that the combination of 2-amino-4-methylthiazole with N-(Tos-, Pht-, tetrachlorophthalyl)-, or (aminoacyl)- and N-(Tos- or Pht-dipeptidyl)- moieties induces …
Number of citations: 7 search.ebscohost.com
MS Al-Fakeh - Biochem. Biotechnol. Res, 2017 - netjournals.org
… The band observed in the electronic spectra in DMSO of the Mn(II), Co(II), Cu(II), Ni(II) and Cd(II) ternary coordination polymers of 1,3-di(4pyridyl)propane and 2-amino-4-methylthiazole …
Number of citations: 1 www.netjournals.org
M Al-Fakeh, N AMIRI, AN AL-HAKEMI… - Asian Journal of …, 2020 - ksascholar.dri.sa
Two of coordination polymers of the general formula [Fe (BDC)(AMTZ) Cl] 2H2O and [Fe (BDC)(MBT) Cl] H2O, BDC= 1, 4-benzenedicarboxylic acid, AMTZ= 2-amino-4-methyl-thiazole …
Number of citations: 7 ksascholar.dri.sa
VJ Compton, GD Meakins, AJ Raybould - Journal of the Chemical …, 1992 - pubs.rsc.org
… 3u 2-Aminothiazole and 2-amino-4-methylthiazole have been condensed with the … It is surprising, for reasons discussed later, that the main product from 2-amino-4-methylthiazole …
Number of citations: 6 pubs.rsc.org

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